molecular formula C20H18N4OS B2427073 1-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-2,3-dihydro-1H-indole CAS No. 862807-85-0

1-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-2,3-dihydro-1H-indole

Cat. No.: B2427073
CAS No.: 862807-85-0
M. Wt: 362.45
InChI Key: QSJQLDDCDAFCSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-2,3-dihydro-1H-indole is a synthetic organic compound that belongs to the class of thiazolo[2,3-c][1,2,4]triazoles

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of new materials with unique properties.

Biology

    Enzyme Inhibition: Possible applications as enzyme inhibitors in biochemical research.

    Cell Signaling: Studied for its effects on cellular signaling pathways.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Diagnostics: Used in the development of diagnostic tools and assays.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Applications in the synthesis of pharmaceutical intermediates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-2,3-dihydro-1H-indole typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with a halogenated compound under basic conditions.

    Cyclization to Form the Triazole Ring: The intermediate thiazole compound is then subjected to cyclization with a hydrazine derivative to form the triazole ring.

    Substitution Reactions: The final compound is obtained by introducing the indolin-1-ylmethyl and 4-methoxyphenyl groups through substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indolin-1-ylmethyl group.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to ring-opening or other structural changes.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Mechanism of Action

The mechanism of action of 1-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[2,3-c][1,2,4]triazoles: Other compounds in this class with different substituents.

    Indole Derivatives: Compounds with similar indole structures.

    Phenylthiazoles: Compounds with phenyl and thiazole groups.

Uniqueness

1-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-6-yl]methyl}-2,3-dihydro-1H-indole is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties. Its structure allows for diverse interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

6-(2,3-dihydroindol-1-ylmethyl)-3-(4-methoxyphenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS/c1-25-16-8-6-15(7-9-16)19-21-22-20-24(19)13-17(26-20)12-23-11-10-14-4-2-3-5-18(14)23/h2-9,13H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSJQLDDCDAFCSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3N2C=C(S3)CN4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.